(2-Methoxybenzyl)(2-methylcyclohexyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-7-3-5-9-14(12)16-11-13-8-4-6-10-15(13)17-2/h4,6,8,10,12,14,16H,3,5,7,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWXKQKJNZOYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386070 | |
| Record name | N-[(2-Methoxyphenyl)methyl]-2-methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-41-1 | |
| Record name | N-[(2-Methoxyphenyl)methyl]-2-methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methoxybenzyl 2 Methylcyclohexyl Amine and Analogues
Asymmetric Synthesis Approaches for Chiral Amine Scaffolds
The creation of stereochemically defined amine centers is a paramount challenge in modern synthetic chemistry. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in the formation of chiral amines.
Strategies for Enantioselective Formation of Amine Centers
The enantioselective synthesis of chiral amines can be achieved through several powerful techniques, with catalytic asymmetric hydrogenation being one of the most direct and efficient methods. nih.gov This approach often involves the reduction of prochiral imines, enamines, or related substrates using a chiral catalyst. nih.gov
Key strategies for the enantioselective formation of amine centers include:
Asymmetric Hydrogenation of Imines: This is a widely used industrial-scale method for producing α-chiral amines. nih.gov The development of novel chiral phosphorus ligands has been instrumental in advancing this area. nih.gov
Biocatalytic N-H Carbene Insertion: Engineered myoglobin variants have been successfully employed for the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters, offering a biocatalytic route to chiral amines. acs.orgrochester.edu This method has demonstrated the synthesis of a range of substituted aryl amines with up to 82% enantiomeric excess (ee). acs.orgrochester.edu
Enzyme-Catalyzed Reductive Amination: Engineered amine dehydrogenases (AmDHs) facilitate the asymmetric reductive amination of ketones using ammonia, providing an environmentally friendly pathway to chiral amines. researchgate.net
The following table summarizes the enantiomeric excess achieved for different substrates using various catalytic systems.
| Catalyst/Enzyme | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Engineered Myoglobin | Aromatic amines and 2-diazopropanoate esters | Substituted aryl amines | Up to 82% acs.orgrochester.edu |
| Chiral SPINOL-derived borophosphates | Ketones and pinacolborane | Chiral amine derivatives | Up to 98% researchgate.net |
| Biscinchona alkaloids | β-Keto acids and dialkyl azodicarboxylates | Chiral α-amino ketones | Up to 95% acs.org |
Diastereoselective Synthesis through Chiral Auxiliary Control
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly effective for the synthesis of chiral amines with multiple stereogenic centers. osi.lv
One of the most widely used chiral auxiliaries is tert-butanesulfinamide, developed by the Ellman lab. yale.edu This reagent has been employed on a large scale for the asymmetric synthesis of a vast array of amines. yale.edu The addition of a Grignard reagent to a tert-butanesulfinyl aldimine or ketimine proceeds with high diastereoselectivity to yield the corresponding sulfinamide. wikipedia.org
Another practical chiral auxiliary is pseudoephenamine, which has shown advantages over pseudoephedrine, including fewer regulatory restrictions and improved physical properties of its amide derivatives. harvard.edu
Organocatalytic and Transition Metal-Catalyzed Asymmetric Amination
Both organocatalysis and transition metal catalysis have emerged as powerful tools for the asymmetric synthesis of chiral amines.
Organocatalysis: Organocatalytic methods often rely on chiral Brønsted acids, such as phosphoric acids, or bifunctional catalysts like cinchona alkaloids and squaramides. researchgate.netnih.gov These catalysts can activate substrates through hydrogen bonding, leading to high enantioselectivity. nih.gov For instance, an organocatalytic asymmetric decarboxylative amination of β-keto acids using biscinchona alkaloids has been developed to produce chiral α-amino ketones with up to 95% ee. acs.org
Transition Metal Catalysis: Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for asymmetric reductive amination. researchgate.netscispace.comresearchgate.net These reactions typically involve the hydrogenation of an in situ-formed imine or enamine. acs.org The development of a diverse array of chiral ligands has been crucial to the success of this approach. nih.gov An efficient enantioselective reductive amination and amidation cascade reaction catalyzed by iridium or rhodium complexes has been developed for the synthesis of chiral piperazinones. acs.org
Reductive Amination Strategies for N-Substituted Chiral Amines
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group and an amine into a new amine via an imine intermediate. wikipedia.org This one-pot reaction is highly valued in green chemistry for its efficiency and mild conditions. wikipedia.org
Key aspects of reductive amination for N-substituted chiral amines include:
Direct vs. Indirect Methods: In direct reductive amination, the carbonyl compound, amine, and reducing agent are combined in a single step. wikipedia.org Indirect methods involve the separate formation and isolation of the imine before reduction.
Reducing Agents: A variety of reducing agents are employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices. Catalytic hydrogenation over platinum, palladium, or nickel is also widely used. wikipedia.org
Biocatalysis: Imine reductases (IREDs) have shown great promise for the asymmetric synthesis of chiral amines through reductive amination, demonstrating high activity and stereoselectivity. nih.gov
Exploration of Novel Chiral Base Methodologies for Amine Synthesis
Chiral bases are designed to deprotonate a prochiral or achiral substrate in a stereoselective manner. purdue.edu These bases typically feature a basic functional group in close proximity to a stereocenter with a bulky substituent, allowing for facial discrimination during proton abstraction. purdue.edu
The design of novel chiral bases often draws inspiration from achiral bases like lithium diisopropylamide (LDA). purdue.edu By incorporating chirality into the ligand framework, it is possible to achieve stereocontrol in reactions such as enolate formation. While the application of chiral bases specifically for the synthesis of (2-Methoxybenzyl)(2-methylcyclohexyl)amine is not explicitly detailed in the provided search results, the principles of their design and function are relevant to the broader field of asymmetric amine synthesis.
Multi-component Reactions (MCRs) and Convergent Synthesis Strategies
Multi-component reactions (MCRs) and convergent synthesis offer significant advantages in terms of efficiency and atom economy for the construction of complex molecules like this compound.
Multi-component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.org Several classic MCRs are used for amine synthesis, including:
Strecker Reaction: The first described MCR, it combines an amine, a carbonyl compound, and a cyanide source to produce α-amino nitriles. nih.gov
Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using an amine and a non-enolizable aldehyde. nih.gov
Petasis (Borono-Mannich) Reaction: A variation of the Mannich reaction that utilizes boronic acids as the nucleophilic component to form allylic amines from aldehydes and amines. nih.gov
Chemo- and Regioselective Functionalization Techniques
Functionalization of the core amine structure allows for the generation of a diverse library of derivatives. Chemo- and regioselectivity are paramount in these transformations to avoid unwanted side reactions and ensure the desired product is obtained in high yield.
The nitrogen atom in this compound is a nucleophilic center and can be readily functionalized through alkylation and acylation.
N-Alkylation: The introduction of an additional alkyl group to the nitrogen atom to form a tertiary amine can be achieved under various conditions. A common method involves the reaction of the secondary amine with an alkyl halide. To drive the reaction to completion and neutralize the generated hydrohalic acid, a base is typically employed. The choice of base and solvent is critical to control the reaction rate and selectivity. For instance, a non-nucleophilic bulky base can prevent side reactions. Manganese pincer complexes have been reported as effective catalysts for the N-alkylation of amines with alcohols, offering a greener alternative to alkyl halides. nih.gov Ruthenium complexes have also demonstrated utility in the N-alkylation of primary amines with alcohols, a methodology that can be adapted for secondary amines.
N-Acylation: Acylation of the secondary amine introduces an acyl group, forming an amide. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. These reactions are generally high-yielding and proceed under mild conditions. In cases where the amine is not particularly reactive, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction. researchgate.net The resulting amides are often stable, crystalline solids, which can be useful for purification. Furthermore, the amide functionality can serve as a protecting group or be a precursor for further transformations.
| Reaction Type | Reagents | Product Class | Key Considerations |
| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | Choice of base to control side reactions. |
| Alcohol, Catalyst (e.g., Mn, Ru) | Tertiary Amine | Greener, atom-economical approach. nih.gov | |
| N-Acylation | Acyl Chloride or Anhydride | Amide | Often rapid and high-yielding. |
| Carboxylic Acid, Coupling Agent | Amide | Used when acyl halides are unstable. |
Beyond simple alkylation and acylation, more complex derivatization strategies can be employed to enhance the synthetic utility of this compound. These strategies can introduce new functional groups or molecular scaffolds.
One such strategy is the introduction of functionalities that can participate in subsequent cyclization reactions. For example, acylation with a substrate containing a pendant leaving group could allow for an intramolecular alkylation to form a heterocyclic ring system.
Another advanced strategy involves the use of the amine as a directing group in C-H activation reactions. While not directly modifying the nitrogen, the amine can coordinate to a metal catalyst and direct the functionalization of a nearby C-H bond on either the cyclohexyl or benzyl (B1604629) moiety. This allows for the late-stage introduction of complexity to the molecule in a highly regioselective manner.
The synthesis of chiral tertiary dibenzylamines has been described, and this methodology could be adapted for the derivatization of the target compound, allowing for the introduction of new chiral centers. mdpi.com
Catalytic Hydrogenation and Other Reduction Pathways for Amine Synthesis
Catalytic hydrogenation is a powerful and widely used method for the synthesis of amines. A primary route to this compound is through the reductive amination of 2-methylcyclohexanone (B44802) with 2-methoxybenzylamine. libretexts.org
This two-step, one-pot process involves the initial condensation of the ketone and the primary amine to form an imine intermediate. The subsequent in-situ reduction of the imine yields the desired secondary amine. The reduction can be achieved using hydrogen gas with a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. researchgate.netresearchgate.net Alternatively, chemical reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be employed. sigmaaldrich.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the stereochemical outcome of the reaction, particularly the cis/trans ratio of the substituents on the cyclohexyl ring. Gold-based catalysts have also been explored for the reductive amination of cyclohexanone with benzylamine, demonstrating good yields. researchgate.netd-nb.info
| Carbonyl Precursor | Amine Precursor | Reducing Agent/Catalyst | Product |
| 2-Methylcyclohexanone | 2-Methoxybenzylamine | H₂ / Pd/C | This compound |
| 2-Methylcyclohexanone | 2-Methoxybenzylamine | NaBH₃CN | This compound |
Oxidative Amination Strategies for Nitrogen-Containing Molecules
Oxidative amination represents an alternative approach to forming C-N bonds. Instead of a reductive process, these methods involve the oxidation of precursors to generate a reactive intermediate that then undergoes amination. For instance, the oxidative coupling of benzylamines can lead to the formation of imines, which are precursors to secondary amines. researchgate.net While not a direct synthesis of the target secondary amine, these strategies are relevant in the broader context of amine synthesis.
A plausible, albeit less direct, oxidative route could involve the reaction of an appropriate organometallic reagent derived from 2-methylcyclohexane with an oxidized nitrogen species. However, these methods are often less developed and may suffer from lower selectivity compared to reductive amination. A method for synthesizing indazoles via N-N bond-forming oxidative cyclization from 2-aminomethyl-phenylamines has been reported, showcasing a modern application of oxidative C-N bond formation. organic-chemistry.org
Synthesis through Williamson Ether Conditions and Amide Reduction
A multi-step synthesis of this compound can be envisioned that combines the Williamson ether synthesis and amide reduction. This pathway offers a high degree of control and modularity.
Step 1: Williamson Ether Synthesis: The 2-methoxybenzyl moiety can be constructed via the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the deprotonation of 2-hydroxybenzyl alcohol (salicyl alcohol) with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an alkylating agent like methyl iodide or dimethyl sulfate in an SN2 reaction to form the methyl ether. khanacademy.orgyoutube.com The resulting 2-methoxybenzyl alcohol can then be converted to 2-methoxybenzyl chloride or bromide, which is a precursor for the subsequent amination step.
Step 2: Amide Formation and Reduction: 2-methylcyclohexylamine (B147291) can be acylated with 2-methoxybenzoic acid or its corresponding acyl chloride to form N-(2-methylcyclohexyl)-2-methoxybenzamide. This amide can then be reduced to the target secondary amine. youtube.com A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, as amides are relatively stable functional groups. organic-chemistry.orgmasterorganicchemistry.comjove.com The reduction converts the carbonyl group of the amide into a methylene (B1212753) (CH₂) group. jove.com
This two-part synthetic strategy is robust and allows for the independent synthesis and purification of intermediates, which can be advantageous for achieving high final product purity.
| Step | Reaction Name | Starting Materials | Key Reagent | Intermediate/Product |
| 1 | Amide Formation | 2-Methylcyclohexylamine, 2-Methoxybenzoyl chloride | Base (e.g., triethylamine) | N-(2-methylcyclohexyl)-2-methoxybenzamide |
| 2 | Amide Reduction | N-(2-methylcyclohexyl)-2-methoxybenzamide | Lithium Aluminum Hydride (LiAlH₄) | This compound |
Stereochemical Investigations and Control in 2 Methoxybenzyl 2 Methylcyclohexyl Amine Systems
Chirality at the Cyclohexyl Moiety: Impact on Stereochemical Outcome
The 2-methylcyclohexyl group of (2-Methoxybenzyl)(2-methylcyclohexyl)amine possesses a stereocenter at the C2 position, leading to the existence of (R)- and (S)-enantiomers. This inherent chirality in the amine's backbone plays a crucial role in diastereoselective transformations. When this chiral amine is used as a resolving agent or a chiral auxiliary, the stereochemistry of the 2-methylcyclohexyl moiety can significantly influence the stereochemical outcome of the reaction.
In the synthesis of this compound itself, typically achieved through the reductive amination of 2-methylcyclohexanone (B44802) with 2-methoxybenzylamine, the stereochemistry of the starting ketone or the use of a chiral reducing agent can direct the formation of specific diastereomers. The reaction of a racemic mixture of 2-methylcyclohexanone with a chiral reducing agent, for instance, can lead to a mixture of diastereomeric amines with varying ratios. The facial selectivity of the nucleophilic attack of the amine onto the carbonyl group, followed by reduction of the resulting imine, is influenced by the steric hindrance imposed by the methyl group on the cyclohexane (B81311) ring.
The stereochemical outcome is often a result of a delicate balance of steric and electronic factors. For instance, in the catalytic hydrogenation of related systems, the adsorption of the substrate onto the catalyst surface is a key step. The more stable conformation of the intermediate will preferentially adsorb on the catalyst, leading to the major diastereomer. In the case of a substituted cyclohexyl system, the chair conformation with the bulky substituent in the equatorial position is generally favored, which in turn can dictate the direction of hydride attack.
The following table illustrates a hypothetical diastereomeric ratio that could be obtained in the synthesis of a related N-substituted 2-methylcyclohexylamine (B147291), highlighting the influence of the starting material's stereochemistry.
| Starting 2-Methylcyclohexanone | Product Diastereomers | Diastereomeric Ratio (cis:trans) |
| cis-2-Methylcyclohexanone | (cis)-N-substituted-2-methylcyclohexylamine | Major |
| trans-2-Methylcyclohexanone | (trans)-N-substituted-2-methylcyclohexylamine | Major |
| Racemic 2-Methylcyclohexanone | Mixture of cis and trans diastereomers | Varies depending on reaction conditions |
This table presents a simplified, illustrative example of how the stereochemistry of the precursor can influence the product distribution. Actual ratios depend on the specific reagents and reaction conditions.
Enantiomeric and Diastereomeric Excess Determination Methodologies
Accurately determining the enantiomeric excess (ee) and diastereomeric excess (de) of this compound and its derivatives is crucial for assessing the success of stereoselective syntheses and resolutions. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining diastereomeric excess. Diastereomers have different physical properties and, consequently, their NMR spectra will differ. By integrating the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum, the diastereomeric ratio can be calculated. The use of chiral solvating agents or chiral derivatizing agents can also enable the determination of enantiomeric excess by converting the enantiomers into diastereomeric species that are distinguishable by NMR.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and highly accurate method for separating and quantifying enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be precisely determined. A variety of CSPs based on polysaccharides, proteins, or synthetic polymers are commercially available and can be screened for the optimal separation of this compound enantiomers.
Gas Chromatography (GC): Similar to HPLC, chiral GC can be used to separate volatile enantiomers. The sample is passed through a column containing a chiral stationary phase, and the different interactions lead to separation.
The choice of method depends on factors such as the nature of the sample, the required accuracy, and the available instrumentation.
| Analytical Method | Principle | Information Obtained | Typical Application |
| NMR Spectroscopy | Different chemical environments for diastereomers | Diastereomeric excess (de) | Analysis of reaction mixtures to determine diastereoselectivity |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric excess (ee) | Determination of optical purity of the final product |
| Chiral GC | Separation of volatile enantiomers on a chiral column | Enantiomeric excess (ee) | Analysis of volatile chiral amine derivatives |
Chiral Resolution Techniques for Racemic Intermediates and Products
When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution of racemic mixtures of this compound or its precursors, such as 2-methylcyclohexylamine, becomes necessary. manchester.ac.uk
Classical Resolution via Diastereomeric Salt Formation: This is a common and well-established method for resolving racemic amines. manchester.ac.uk The racemic amine is treated with an enantiomerically pure chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid, to form a pair of diastereomeric salts. manchester.ac.uk These diastereomeric salts have different solubilities in a given solvent, allowing for their separation by fractional crystallization. manchester.ac.uk Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. The success of this method relies on finding a suitable resolving agent and crystallization solvent that provide a significant difference in the solubility of the diastereomeric salts. manchester.ac.uk
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used for the kinetic resolution of racemic amines. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Chromatographic Resolution: Preparative chiral HPLC can be used to separate larger quantities of racemic mixtures into their individual enantiomers. Although this method can provide high purity, it is often more expensive and less scalable than classical resolution.
The following table outlines common chiral resolving agents for amines.
| Resolving Agent | Type of Amine | Principle of Separation |
| (+)-Tartaric Acid | Racemic amines | Formation of diastereomeric salts with different solubilities |
| (-)-Mandelic Acid | Racemic amines | Formation of diastereomeric salts with different solubilities |
| (+)-Camphor-10-sulfonic acid | Racemic amines | Formation of diastereomeric salts with different solubilities |
Conformational Analysis and Stereoelectronic Effects on Reactivity and Selectivity
The cyclohexane ring in this compound is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents on the ring, the methyl group and the amino group, can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions.
For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable to avoid 1,3-diaxial interactions. In the case of trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is typically favored. For cis-1,2-disubstituted cyclohexanes, one substituent is axial and the other is equatorial, and the ring can flip between two chair conformations of similar energy.
The conformational preference of the cyclohexyl moiety in this compound has a direct impact on its reactivity and the stereoselectivity of reactions in which it participates. For a reaction to occur, the reacting groups must be in a specific spatial arrangement.
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule. These effects, which are distinct from purely steric effects, arise from the interaction between filled and empty orbitals. For instance, in an E2 elimination reaction involving a cyclohexyl system, an anti-periplanar arrangement of the proton to be abstracted and the leaving group is required for optimal orbital overlap in the transition state. The ability of the this compound system to adopt a conformation that fulfills such stereoelectronic requirements will determine the rate and outcome of the reaction.
The interplay between conformational analysis and stereoelectronic effects is crucial for predicting and explaining the stereochemical course of reactions involving this chiral amine.
Stereochemical Models and Mechanistic Insights in Asymmetric Transformations
When this compound is employed as a chiral auxiliary or ligand in asymmetric synthesis, understanding the mechanism and having a predictive stereochemical model are essential for rational catalyst design and optimization.
In asymmetric hydrogenations, for example, the chiral ligand, which could be a derivative of this compound, coordinates to a metal center to create a chiral catalytic environment. The substrate then coordinates to this chiral metal complex in a specific orientation to minimize steric interactions. This preferred coordination geometry dictates the face of the substrate that is accessible for hydrogenation, leading to the formation of one enantiomer in excess.
Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and in-situ spectroscopy, and computational modeling. These studies aim to elucidate the nature of the active catalytic species, the elementary steps of the catalytic cycle, and the structure of the transition state that determines the stereochemical outcome.
For the asymmetric reductive amination of a ketone with a chiral amine like this compound, stereochemical models can be proposed to explain the observed diastereoselectivity. These models often consider the steric bulk of the substituents on both the ketone and the amine, as well as any potential coordinating groups that can pre-organize the transition state.
Racemization Pathways in Amine-Containing Systems
The stereochemical integrity of the chiral centers in this compound is generally stable under neutral conditions. However, under certain conditions, racemization, the process by which an enantiomerically enriched sample is converted into a racemic mixture, can occur.
For the chiral center at the 2-position of the cyclohexyl ring, racemization is not a facile process as it would require the breaking and reforming of a carbon-carbon bond. However, if the carbon adjacent to the nitrogen (the C1 position) were to be deprotonated, racemization at this center could potentially occur via an enamine intermediate, although this is unlikely under typical conditions.
A more plausible pathway for racemization involves the chiral center at the nitrogen atom, which exists in chiral amine salts or derivatives. In solution, a dynamic equilibrium can exist between the two enantiomeric forms of a chiral amine salt through protonation and deprotonation.
The susceptibility of this compound to racemization under various conditions is an important consideration for its synthesis, purification, and storage.
Computational Chemistry and Advanced Spectroscopic Analysis for Structural and Electronic Characterization
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
No publications detailing DFT studies on (2-Methoxybenzyl)(2-methylcyclohexyl)amine were found. Consequently, information regarding the following is unavailable:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While NMR is a standard technique for structural confirmation, detailed analysis and datasets from advanced NMR studies for this compound are not present in the searched literature.
Application of 1H, 13C, and other Heteronuclear NMR for Complex Amine Structures:Specific 1H and 13C NMR chemical shift data, coupling constants, and data from heteronuclear experiments like HMQC or HMBC for this compound are not documented in the available resources.
Due to the absence of specific research data for this compound in these advanced analytical and computational areas, the generation of the requested article with the required data tables and detailed findings is not feasible.
Advanced NMR Techniques for Stereochemical Assignment and Supramolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, which possesses two stereocenters, advanced NMR techniques are indispensable for assigning the relative and absolute stereochemistry.
Detailed Research Findings: One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. The hydrogens on the carbon adjacent to the nitrogen are expected to be deshielded, appearing in the 2.3-3.0 ppm range in the ¹H NMR spectrum. libretexts.orglibretexts.orgopenstax.org The N-H proton signal is typically broad and can be confirmed by its disappearance upon D₂O exchange. libretexts.orgopenstax.org
Two-dimensional NMR experiments are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the 2-methylcyclohexyl ring and the benzyl (B1604629) group.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is key to connecting the benzyl and cyclohexyl fragments across the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are in close proximity. This is particularly vital for determining the relative stereochemistry (cis/trans) of the 2-methyl group in relation to the amine substituent on the cyclohexyl ring. For instance, a NOE between the methyl protons and the benzylic CH₂ protons would suggest a specific spatial arrangement.
To determine the absolute configuration, NMR methods often employ chiral solvating agents or chiral derivatizing agents, which induce diastereomeric environments that can be distinguished in the NMR spectrum. sci-hub.se
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Mass Spectrometry (MS) in Synthetic Pathway Verification and Characterization
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.
Detailed Research Findings: For this compound (C₁₅H₂₃NO), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z corresponding to its exact mass (233.17796). According to the nitrogen rule, the odd nominal molecular weight (233) is consistent with the presence of a single nitrogen atom. libretexts.org
The primary fragmentation pathway for aliphatic amines is typically α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. openstax.orgmiamioh.edu This results in the formation of a stable, resonance-stabilized cation. For this molecule, two main α-cleavage pathways are expected:
Loss of the 2-methylcyclohexyl radical, leading to a fragment ion corresponding to the [M - C₇H₁₃]⁺ cation.
Loss of the 2-methoxybenzyl radical, resulting in a fragment ion corresponding to the [M - C₈H₉O]⁺ cation.
Another common fragmentation for benzyl compounds involves cleavage of the benzylic C-N bond to form a 2-methoxybenzyl cation (m/z = 121) or a related tropylium ion.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation ```html
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 233 | [C₁₅H₂₃NO]⁺ | Molecular Ion (M⁺) |
| 218 | [M - CH₃]⁺ | Loss of methyl radical from cyclohexyl ring. |
| 136 | [C₈H₁₀N]⁺ | α-cleavage: Loss of 2-methoxybenzyl radical. |
| 121 | [C₈H₉O]⁺ | Cleavage of C-N bond to form 2-methoxybenzyl cation. |
| 97 | [C₇H₁₃]⁺ | 2-methylcyclohexyl cation. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.
Detailed Research Findings:
The IR spectrum is used to identify characteristic vibrations of functional groups. As a secondary amine, this compound is expected to show a single, relatively weak N-H stretching band in the region of 3300-3350 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.comThis helps distinguish it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.comspectroscopyonline.comOther key absorptions include C-H stretches for both aliphatic (cyclohexyl) and aromatic (benzyl) moieties, aromatic C=C ring stretches, and the characteristic asymmetric C-O-C stretch of the methoxy (B1213986) group.
orgchemboulder.com
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV absorption for this compound is dominated by the 2-methoxybenzyl chromophore. Simple alkylamines absorb only in the far UV region, but the presence of the aromatic ring shifts the absorption to longer, more accessible wavelengths (typically around 260-280 nm), characteristic of a substituted benzene ring.
libretexts.orgInteractive Data Table: Characteristic Infrared Absorption Bands
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including the absolute configuration of all stereogenic centers.
springernature.comnih.govDetailed Research Findings:
To perform this analysis, a high-quality single crystal of this compound or a suitable salt derivative must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D electron density map of the molecule. purechemistry.orgThis map reveals the precise spatial arrangement of every atom, bond lengths, bond angles, and torsional angles.
For a chiral molecule, the analysis can determine the absolute configuration by measuring anomalous dispersion effects. sci-hub.senih.govThe refinement of the Flack parameter, which should converge to a value near zero for the correct enantiomer, provides a reliable assignment of the absolute stereochemistry at both the C1 and C2 positions of the methylcyclohexyl ring. nih.govThe resulting crystal structure also provides invaluable insight into the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the N-H group.
Vibrational Circular Dichroism (VCD) and other Chiroptical Spectroscopic Techniques
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgIt is an excellent method for determining the absolute configuration of chiral molecules in solution.
nih.govnih.govDetailed Research Findings:
The VCD spectrum provides a unique fingerprint for a specific enantiomer. VCD spectra of enantiomers are mirror images of each other, while their standard IR absorption spectra are identical. nih.govThe power of VCD lies in its combination with computational chemistry. The VCD spectrum for a proposed absolute configuration (e.g., (1R, 2S)-(2-Methoxybenzyl)(2-methylcyclohexyl)amine) can be predicted using quantum mechanical calculations, such as Density Functional Theory (DFT).
nih.govresearchgate.net
By comparing the experimentally measured VCD spectrum with the calculated spectrum, the absolute configuration can be confidently assigned. A good match between the experimental and calculated spectra confirms the structure. VCD is highly sensitive to the molecule's conformation in solution, providing a bridge between the solid-state structure from X-ray crystallography and the molecule's behavior in a liquid phase. nih.govchemrxiv.orgThis technique is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.
Table of Compounds
Compound Name This compound Deuterium oxide (D₂O)
Future Research Directions and Unexplored Avenues for 2 Methoxybenzyl 2 Methylcyclohexyl Amine
Development of Greener and More Sustainable Synthetic Pathways
Without established synthetic routes, the development of "greener" alternatives cannot be conceptualized. Research in this area would first require the publication of initial synthetic methods, which could then be evaluated for their environmental impact and optimized using principles of green chemistry, such as atom economy, use of renewable feedstocks, and reduction of hazardous waste.
Exploration of New Catalytic Applications in Advanced Organic Reactions
The potential of (2-Methoxybenzyl)(2-methylcyclohexyl)amine as a catalyst is unknown. Discovering its catalytic activity would necessitate screening it in a variety of organic reactions. Future work would depend on initial findings that suggest it has some catalytic potential, which could then be explored in more complex and advanced transformations.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Optimization
The application of AI and machine learning in chemistry relies on large datasets of known reactions and molecular properties. As there is no available data on the synthesis or reactivity of this compound, these computational tools cannot be applied to its study at this time.
Application of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic and Stereochemical Insights
Detailed mechanistic and stereochemical studies are typically undertaken once a compound shows significant promise in a particular application. Advanced spectroscopic techniques and computational modeling could, in the future, be used to understand how this molecule interacts in a chemical reaction, but only after such a reaction is discovered and deemed worthy of in-depth investigation.
Q & A
Q. What are the IUPAC naming conventions and structural determinants of reactivity for (2-Methoxybenzyl)(2-methylcyclohexyl)amine?
The compound’s IUPAC name derives from the parent amine with substituents: the 2-methoxybenzyl group (attached to the nitrogen) and the 2-methylcyclohexyl group. The methoxy group’s electron-donating nature enhances electrophilic substitution reactivity, while the cyclohexyl group introduces steric hindrance, affecting nucleophilic reactions. This structural duality necessitates careful reaction design .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : The methoxy group appears as a singlet at δ3.8 ppm. Cyclohexyl protons show complex splitting due to chair conformations.
- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-O bonds from methoxy (~1250 cm⁻¹) are key identifiers.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 247 for [M+H]⁺) and fragmentation patterns confirm structural integrity .
Q. How can researchers validate the purity of this compound during synthesis?
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity. GC-MS with derivatization (e.g., BSTFA) identifies volatile byproducts. Quantitative 1H NMR using internal standards (e.g., maleic acid) is also reliable .
Q. What are the common synthetic intermediates for this compound?
Key intermediates include 2-methoxybenzaldehyde (for reductive amination) and 2-methylcyclohexylamine. Reductive amination protocols using Pd/NiO catalysts (1:1 aldehyde:amine ratio) yield the target compound .
Advanced Research Questions
Q. How can catalytic systems be optimized for high-yield synthesis of this compound?
Pd/NiO catalysts under H₂ (1 atm, 25°C) in ethanol achieve ~85% yield. Continuous flow reactors improve mass transfer and reduce reaction time. Solvent polarity (e.g., THF vs. ethanol) and substrate molar ratios significantly impact enantiomeric excess .
Q. What strategies resolve contradictions in reported bioactivity data for arylcyclohexylamine derivatives?
Cross-validate assays:
Q. How does steric hindrance from the 2-methylcyclohexyl group influence reaction pathways?
Steric effects reduce nucleophilic attack efficiency in SN2 reactions. Kinetic studies in DMF show rate constants 50% lower than non-sterically hindered analogs. Computational modeling (DFT) predicts transition-state geometries .
Q. What accelerated stability testing protocols predict hydrolytic degradation pathways?
Conduct forced degradation at pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal) at 37°C. LC-HRMS identifies hydrolysis products (e.g., 2-methoxybenzyl alcohol). Arrhenius models extrapolate shelf-life under storage conditions .
Q. Which molecular docking parameters predict binding affinity to monoamine transporters?
Use AutoDock Vina with AMBER force fields. Key parameters:
Q. How do electronic effects of the 2-methoxybenzyl group modulate reactivity in cross-coupling reactions?
The methoxy group’s +M effect increases electron density on the benzyl carbon, enhancing Suzuki-Miyaura coupling yields (e.g., with arylboronic acids). Steric maps (e.g., A-value calculations) guide ligand design to mitigate cyclohexyl hindrance .
Methodological Considerations
- Data Contradictions : Use multivariate analysis (e.g., PCA) to disentangle assay-specific vs. compound-specific effects .
- Scalability : Micellar catalysis in water improves steric access for industrial-scale synthesis .
- Enantiomeric Control : Chiral BINAP-Pd complexes achieve >90% ee in asymmetric hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
